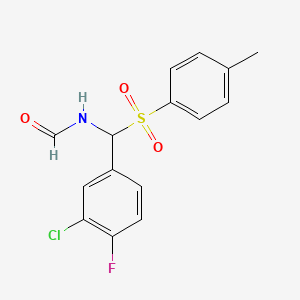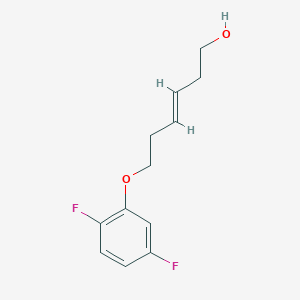
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a tosyl group, and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide typically involves the following steps:
Formation of the Tosyl Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate.
Formylation: The tosylated intermediate is then subjected to formylation using formic acid or formic anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formamide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Substituted derivatives of the original compound.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.
Mechanism of Action
The mechanism of action of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the tosyl and formamide groups. This combination of functional groups imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
Molecular Formula |
C15H13ClFNO3S |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H13ClFNO3S/c1-10-2-5-12(6-3-10)22(20,21)15(18-9-19)11-4-7-14(17)13(16)8-11/h2-9,15H,1H3,(H,18,19) |
InChI Key |
UAZVWTCOJONDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)


![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)


